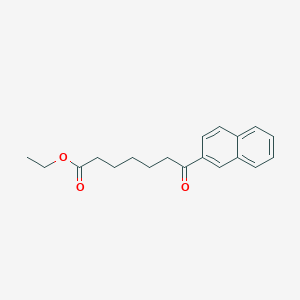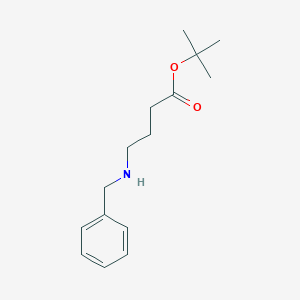
Ethyl 7-(2-naphthyl)-7-oxoheptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 7-(2-naphthyl)-7-oxoheptanoate” is a complex organic compound. It contains a naphthyl group, which is a two-ring aromatic hydrocarbon, attached to a heptanoate chain with an ethyl ester at the end. The “7-oxo” indicates a ketone functional group on the seventh carbon of the heptanoate chain .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic naphthyl group, the seven-carbon chain of the heptanoate, and the ethyl ester. The ketone functional group on the heptanoate chain would be a key functional group in the molecule .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The ketone could be reduced to an alcohol, or it could undergo condensation reactions with amines. The ester could be hydrolyzed under acidic or basic conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, we can predict that it would be a solid under room temperature with moderate solubility in organic solvents due to the presence of both polar (ketone, ester) and nonpolar (aromatic ring, alkyl chain) components .
Applications De Recherche Scientifique
Photochemical Studies
The photochemistry of 2-(1-naphthyl)ethyl benzoates has been investigated to understand intramolecular electron transfer mechanisms. These studies provide insight into the photochemical behavior of compounds with naphthyl groups, which can be useful in developing fluorescent probes or understanding the photochemical processes of similar compounds (Morley & Pincock, 2001).
Synthesis and Structural Studies
The synthesis and structural analysis of ethyl naphth[2,3-f]isoindole-1-carboxylate have been reported, highlighting the compound's potential in material science and organic chemistry for further application in synthesizing complex molecules with specific optical or electronic properties (Seike et al., 2013).
Microwave-assisted Synthesis
A microwave-assisted method has been developed for synthesizing ethyl 7-chloro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate, demonstrating the compound's significance as an intermediate for creating biologically active naphthyridone derivatives (Leyva-Ramos et al., 2017).
Analysis and Purity Determination
The purity of ethyl 7-chloro-2-oxohepanoate was determined using gas chromatography, with a focus on identifying trace impurities, showcasing the importance of analytical chemistry in ensuring the quality and purity of synthesized compounds (Li, 2007).
Crystal and Molecular Structure
Research on the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate provides valuable data for the understanding of molecular interactions and stability, which is crucial for the development of new materials and compounds (Kaur et al., 2012).
Coenzyme NADH Model Reaction
A novel coenzyme NADH model reaction with ethyl (2Z)-4-bromo-2-cyano-3-(2-naphthyl)but-2-enoate highlights the compound's role in studying biochemical reactions and processes, which could lead to insights into enzyme mechanisms or the development of biomimetic catalysts (Fang et al., 2006).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl 7-naphthalen-2-yl-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O3/c1-2-22-19(21)11-5-3-4-10-18(20)17-13-12-15-8-6-7-9-16(15)14-17/h6-9,12-14H,2-5,10-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOZOSUTXNOXLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80452306 |
Source


|
| Record name | ETHYL 7-(2-NAPHTHYL)-7-OXOHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2-naphthyl)-7-oxoheptanoate | |
CAS RN |
898752-82-4 |
Source


|
| Record name | ETHYL 7-(2-NAPHTHYL)-7-OXOHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80452306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 2-(imidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B1311921.png)

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)



